Chemical structure and properties of 4-Chloro-2-(o-tolyl)pyrimidine
Chemical structure and properties of 4-Chloro-2-(o-tolyl)pyrimidine
An In-depth Technical Guide to 4-Chloro-2-(o-tolyl)pyrimidine: Structure, Properties, and Synthetic Utility
For the Attention of Researchers, Scientists, and Professionals in Drug Development
This guide provides a detailed technical overview of 4-Chloro-2-(o-tolyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is not widely published, this document synthesizes information from closely related analogues and established principles of pyrimidine chemistry to offer a comprehensive profile. We will delve into its structure, predicted properties, logical synthetic pathways, and its potential as a pivotal intermediate in the development of novel therapeutics.
Molecular Structure and Chemical Identity
4-Chloro-2-(o-tolyl)pyrimidine is an aromatic heterocyclic compound featuring a pyrimidine core. This core is substituted at the 4-position with a chlorine atom and at the 2-position with an ortho-tolyl (2-methylphenyl) group. The chlorine atom at the C4 position is a key reactive handle, making the molecule an excellent substrate for nucleophilic substitution reactions.
Table 1: Chemical Identity of 4-Chloro-2-(o-tolyl)pyrimidine
| Identifier | Value |
| IUPAC Name | 4-Chloro-2-(2-methylphenyl)pyrimidine |
| Molecular Formula | C₁₁H₉ClN₂ |
| Molecular Weight | 204.66 g/mol |
| CAS Number | Not readily available |
| Canonical SMILES | Cc1ccccc1c2nccc(Cl)n2 |
The presence of the electron-withdrawing pyrimidine ring and the reactive chloro-substituent makes this molecule a versatile building block in organic synthesis.
Physicochemical Properties (Predicted)
Direct experimental data for 4-Chloro-2-(o-tolyl)pyrimidine is scarce. However, we can infer its properties based on its close structural analog, 4-chloro-2-phenylpyrimidine (CAS 14790-42-2)[1][2].
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/State | Rationale/Comparison |
| Appearance | White to off-white solid | 4-chloro-2-phenylpyrimidine is a white solid[1]. The addition of a methyl group is unlikely to significantly alter the color. |
| Melting Point | 70-90 °C | The melting point of 4-chloro-2-phenylpyrimidine is 72-73 °C[3]. The ortho-methyl group may slightly alter crystal packing, influencing the melting point. |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Aromatic and chlorinated compounds typically exhibit this solubility profile. |
| Stability | Stable under standard conditions. Sensitive to strong nucleophiles and high temperatures. | The chloro-substituent is prone to displacement. |
Synthesis and Experimental Protocols
The most logical and established route for the synthesis of 4-chloro-2-arylpyrimidines involves the chlorination of the corresponding 2-aryl-4-hydroxypyrimidine. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃)[1][4].
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4-Chloro-2-(o-tolyl)pyrimidine.
Detailed Experimental Protocol (Adapted from the synthesis of 4-chloro-2-phenylpyrimidine[1])
Objective: To synthesize 4-Chloro-2-(o-tolyl)pyrimidine from 2-(o-tolyl)pyrimidin-4-ol.
Materials:
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2-(o-tolyl)pyrimidin-4-ol (1.0 eq)
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Phosphorus oxychloride (POCl₃) (10-15 eq, excess)
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Ice-water bath
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Round-bottomed flask with reflux condenser
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Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-(o-tolyl)pyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (10-15 eq).
-
Chlorination: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
The product will precipitate as a solid.
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-
Isolation and Purification:
-
Filter the precipitate and wash thoroughly with cold water to remove any residual acid.
-
Dry the crude product under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material. The final product can be characterized by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
Chemical Reactivity and Mechanistic Insights
The core reactivity of 4-Chloro-2-(o-tolyl)pyrimidine is dominated by the susceptibility of the C4 position to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms, particularly C2, C4, and C6, electron-deficient and thus prone to nucleophilic attack.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr) on 4-Chloro-2-(o-tolyl)pyrimidine.
Key Reactions:
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Amination: Reaction with primary or secondary amines (e.g., anilines, alkylamines) typically requires heating and can be performed with or without a solvent[5]. These reactions are fundamental in building libraries of potential kinase inhibitors.
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Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxides will readily displace the chloride to form ethers or the corresponding hydroxypyrimidine, respectively. Care must be taken to exclude water from other reactions to avoid the formation of the hydroxypyrimidine as a byproduct[6].
-
Suzuki-Miyaura Cross-Coupling: The chloro-substituent can participate in palladium-catalyzed cross-coupling reactions with boronic acids, allowing for the introduction of a wide range of aryl or heteroaryl groups at the C4 position[3][7]. This is a powerful method for generating molecular diversity.
The regioselectivity of these reactions is generally high for the C4 position due to its activation by the para-nitrogen atom.
Spectroscopic Characterization (Predicted)
Spectroscopic data is crucial for the structural elucidation and purity assessment of 4-Chloro-2-(o-tolyl)pyrimidine. The following are predicted spectra based on known data for similar structures, such as 4-chloro-2-phenylpyrimidine[3].
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | * Aromatic Protons (pyrimidine ring): Two doublets, one around 8.6-8.8 ppm (H6) and another around 7.6-7.8 ppm (H5). |
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Aromatic Protons (tolyl ring): A multiplet in the range of 7.2-7.6 ppm (4H).
-
Methyl Protons (tolyl group): A singlet around 2.2-2.4 ppm (3H). | | ¹³C NMR | * Pyrimidine Ring Carbons: C2, C4, and C6 will be downfield due to the influence of the nitrogen atoms and the chlorine. C5 will be further upfield.
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Tolyl Ring Carbons: Six signals expected in the aromatic region, with the methyl-substituted carbon being the most upfield.
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Methyl Carbon: A signal around 20-22 ppm. | | Mass Spec. (EI) | * Molecular Ion (M⁺): A prominent peak at m/z 204, with a characteristic M+2 peak at m/z 206 (approximately 1/3 the intensity of M⁺) due to the ³⁷Cl isotope.
-
Fragmentation: Loss of Cl (m/z 169), and fragmentation of the tolyl group. | | IR Spectroscopy | * C=N and C=C stretching (aromatic rings): 1500-1600 cm⁻¹
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C-Cl stretching: 700-800 cm⁻¹
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C-H stretching (aromatic and methyl): 2900-3100 cm⁻¹ |
Applications in Drug Discovery and Development
Chloropyrimidines are privileged scaffolds in medicinal chemistry. The 2,4-disubstituted pyrimidine motif is a core component of numerous kinase inhibitors approved for therapeutic use. The ability to selectively functionalize the C4 position of 4-Chloro-2-(o-tolyl)pyrimidine makes it a highly valuable starting material for generating libraries of compounds for high-throughput screening.
Potential therapeutic areas include:
-
Oncology: As a precursor for inhibitors of various kinases implicated in cancer progression (e.g., VEGFR, CDK)[8].
-
Inflammatory Diseases: As a building block for molecules targeting kinases involved in inflammatory signaling pathways.
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Antiviral and Antimicrobial Agents: The pyrimidine core is present in many compounds with antimicrobial and antiviral activity.
Safety and Handling
As with many chlorinated heterocyclic compounds, 4-Chloro-2-(o-tolyl)pyrimidine should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and moisture.
Conclusion
4-Chloro-2-(o-tolyl)pyrimidine represents a strategically important, albeit not widely commercialized, chemical entity. Its synthesis is feasible through established chemical transformations, and its reactivity, centered on nucleophilic substitution at the C4 position, provides a gateway to a vast chemical space of 2,4-disubstituted pyrimidines. For researchers in drug discovery, this molecule offers significant potential as a key intermediate for the development of novel, biologically active compounds. The insights provided in this guide, drawn from the behavior of closely related analogs, offer a solid foundation for its synthesis and application in research and development endeavors.
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